molecular formula C8H10Cl2N2O B6217974 2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride CAS No. 500571-38-0

2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride

Cat. No. B6217974
CAS RN: 500571-38-0
M. Wt: 221.1
InChI Key:
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Description

2-Chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride (2-Cl-N-MPAHCl) is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 199.6 g/mol and its chemical formula is C7H9Cl2N2O. 2-Cl-N-MPAHCl has been used in many scientific experiments and studies to study its biochemical and physiological effects.

Mechanism of Action

2-Cl-N-MPAHCl works by binding to proteins and enzymes in the cell and altering their activity. This binding can lead to changes in the activity of the proteins and enzymes, which can then lead to changes in the biochemical and physiological effects of the compound. For example, 2-Cl-N-MPAHCl can bind to proteins that are involved in the metabolism of drugs and other compounds, which can lead to changes in the metabolism of these compounds.
Biochemical and Physiological Effects
2-Cl-N-MPAHCl has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been found to have an inhibitory effect on the activity of proteins involved in the structure and function of cells. In addition, it has been found to have an inhibitory effect on the activity of proteins involved in the regulation of cell growth and division.

Advantages and Limitations for Lab Experiments

2-Cl-N-MPAHCl has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it can be used to study the biochemical and physiological effects of the compound on cells, tissues, and organisms. A limitation of 2-Cl-N-MPAHCl is that it can be toxic to some organisms and can cause adverse effects if used in high concentrations.

Future Directions

There are a number of potential future directions for 2-Cl-N-MPAHCl research. One potential direction is to further study the biochemical and physiological effects of the compound on cells, tissues, and organisms. Another potential direction is to study the effects of the compound on the metabolism of drugs and other compounds. Additionally, further research can be done to study the effects of the compound on enzyme activity, protein structure, and enzyme inhibition. Finally, research can be done to investigate the potential therapeutic applications of 2-Cl-N-MPAHCl.

Synthesis Methods

2-Cl-N-MPAHCl can be synthesized using a variety of methods. The most commonly used method is the reaction of 2-chloro-N-(5-methylpyridin-2-yl)acetamide (2-Cl-N-MPA) with hydrochloric acid (HCl). This reaction yields 2-Cl-N-MPAHCl as the product. Other methods of synthesis include the reaction of 2-Cl-N-MPA with other acids such as acetic acid or sulfuric acid.

Scientific Research Applications

2-Cl-N-MPAHCl has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of the compound on cells, tissues, and organisms. It has also been used to study the effects of the compound on the metabolism of drugs and other compounds. In addition, it has been used to study the effects of the compound on enzyme activity, protein structure, and enzyme inhibition.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride involves the reaction of 2-chloroacetyl chloride with 5-methyl-2-pyridinecarboxamide in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "2-chloroacetyl chloride", "5-methyl-2-pyridinecarboxamide", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloroacetyl chloride is added dropwise to a solution of 5-methyl-2-pyridinecarboxamide in a suitable solvent (e.g. dichloromethane) and a base (e.g. triethylamine) at a temperature of -10 to 0°C.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The solvent is evaporated under reduced pressure and the residue is dissolved in water.", "Step 4: The product is extracted with a suitable organic solvent (e.g. ethyl acetate) and the organic layer is dried over anhydrous sodium sulfate.", "Step 5: The solvent is evaporated under reduced pressure to obtain the crude product.", "Step 6: The crude product is dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for several hours.", "Step 7: The product is filtered, washed with water and dried under vacuum to obtain the hydrochloride salt of 2-chloro-N-(5-methylpyridin-2-yl)acetamide." ] }

CAS RN

500571-38-0

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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